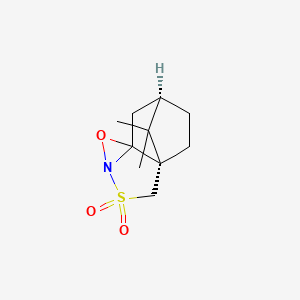
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor. It is known for its use as an oxidizing agent in organic synthesis, particularly in asymmetric oxidation reactions. The compound has a unique three-membered ring structure containing nitrogen, oxygen, and sulfur atoms, which contributes to its reactivity and selectivity in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be synthesized through the oxidation of camphorsulfonamide using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity. The general reaction scheme is as follows:
Camphorsulfonamide+mCPBA→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is used as an oxidizing agent to transfer an oxygen atom to various substrates, including sulfides, amines, and enolates.
Common Reagents and Conditions:
Oxidation of Sulfides: this compound oxidizes sulfides to sulfoxides under mild conditions.
Oxidation of Amines: It can oxidize secondary amines to nitrones.
Oxidation of Enolates: The compound is used for the asymmetric oxidation of enolates to produce α-hydroxy ketones.
Major Products Formed:
Sulfoxides: From the oxidation of sulfides.
Nitrones: From the oxidation of secondary amines.
α-Hydroxy Ketones: From the oxidation of enolates.
Wissenschaftliche Forschungsanwendungen
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral intermediates.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of an oxygen atom from the oxaziridine ring to the substrate. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom, leading to the formation of a hemiaminal intermediate. The intermediate then fragments to produce the oxidized product and a sulfinamide byproduct.
Vergleich Mit ähnlichen Verbindungen
Davis Oxaziridine: Another oxaziridine compound used for similar oxidation reactions.
N-Sulfonyloxaziridines: A class of oxaziridines with sulfonyl groups, used in various oxidation reactions.
Uniqueness: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and high selectivity in asymmetric oxidation reactions. Its camphor-derived structure provides a rigid and well-defined chiral environment, making it highly effective for producing enantiomerically pure products.
Eigenschaften
Molekularformel |
C10H15NO3S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
(1S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10?,11?/m1/s1 |
InChI-Schlüssel |
GBBJBUGPGFNISJ-UCCLLEGBSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |
Kanonische SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















